D-myo-Inositol-1,2,5,6-tetraphosphate (sodium salt)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

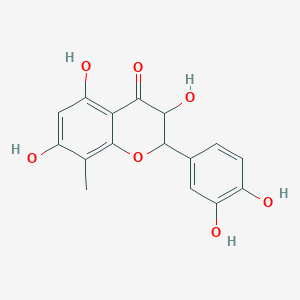

D-myo-Inositol-1,2,5,6-tetraphosphate (Ins(1,2,5,6)P4) is one of the many inositol phosphate isomers that act as small, soluble second messengers in the transmission of cellular signals.. Ins(1,2,5,6)P4 binds to the murine Grp-1 PH domain with a Kd(apparent) of 0.18 µM, which is about 6.7-fold higher than for Ins(1,3,4,5)P4. It binds to rat heart membranes and significantly decreases heart rate in a pithed rat model.

科学的研究の応用

Role in Iron-Gall-Ink Corrosion Prevention

D-myo-Inositol-1,2,5,6-tetraphosphate (sodium salt) derivatives, specifically myo-inositol 1,2,3-tris(dihydrogen phosphate) and myo-inositol 1,2,3,5-tetrakis(dihydrogen phosphate), have been synthesized and shown to effectively prevent iron-gall-ink decay in cellulose items, at levels comparable to phytic acid dodecasodium salt (Šala et al., 2006).

Inhibition of Dystrophic Calcifications

Research on myo-inositol hexaphosphate (InsP6), a related compound, demonstrated its effect in inhibiting dystrophic calcifications in soft tissues. This was observed in a study where InsP6, as sodium salt, was added to diets of rats, resulting in the prevention of chemically induced calcification plaques (Grases et al., 2004).

Absorption Through the Skin

A study on the absorption of myo-inositol hexakisphosphate (InsP6) through the skin found that using a moisturizing cream as a vehicle, InsP6 sodium salt was absorbed at significantly higher amounts than the InsP6 calcium-magnesium salt. This suggests potential dermatological applications for InsP6 (Grases et al., 2005).

Role in Plant Biochemistry and Physiology

Myo-inositol, from which D-myo-Inositol-1,2,5,6-tetraphosphate is derived, plays a multifunctional role in plant biochemistry and physiology. It's involved in diverse processes impacting growth and development, such as biosynthesis, phosphate ester hydrolysis, and O-methylation (Loewus & Murthy, 2000).

Cardioprotective Effects

D-myo-inositol-1,4,5-trisphosphate, a related compound, shows cardioprotective effects by triggering a reduction of infarct size, comparable to ischemic preconditioning. This effect is believed to be initiated by receptor binding and involves communication via gap junctions (Przyklenk et al., 2005).

Synthesis and Structural Analysis

Research has been conducted on the synthesis of various derivatives and analogues of D-myo-inositol tetrakisphosphate, providing insights into their structure and potential biological roles. Such studies contribute to understanding the mechanisms of action of these compounds in various biological systems (Horne & Potter, 2001; Takahashi et al., 2001).

Metal-Chelating and Tyrosinase-Inhibiting Properties

Myo-inositol hexaphosphate (IP6), extracted as its sodium salt from stabilized rice bran, displayed effective metal-chelating and tyrosinase-inhibiting properties. These findings suggest potential applications in various fields including dermatology and metallurgy (Rodriguez et al., 2014).

Enhancement of Salt Tolerance in Plants

Studies on overexpression of the IbMIPS1 gene, which involves the biosynthesis of myo-inositol, in transgenic sweetpotato, showed enhanced salt tolerance, suggesting the potential agricultural applications of myo-inositol derivatives (Wang et al., 2016).

特性

分子式 |

C6H12O18P4· 4Na |

|---|---|

分子量 |

588 |

InChI |

InChI=1S/C6H16O18P4.4Na/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4/t1-,2-,3?,4?,5?,6?;;;;/m1..../s1 |

InChIキー |

DZJJWPAQUIBBLR-SEPOYWDNSA-J |

SMILES |

O[C@@H]1[C@@H](O)[C@@H](O[P+]([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](OP([O])(O)=O)[C@H]1OP([O-])([OH+])=O.[Na+].[Na].[Na].[Na] |

同義語 |

Ins(1,2,5,6)P4 (sodium salt); 1,2,5,6-IP4 (sodium salt) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。